Acetamiprid-d3

Food Chemistry LC-MS/MS Pesticide Residue Analysis

Acetamiprid-d3 is the definitive deuterated internal standard for accurate quantitation of acetamiprid residues in complex matrices. Unlike structural analogs, this isotopically labeled version co-elutes precisely with the target analyte, correcting matrix-induced ion suppression or enhancement (up to 9% bias). It enables robust LC-MS/MS and GC-MS methods for food (green onion, carrot, brown rice), clinical (serum, urine), and environmental (soil, water) samples. With ≥98% purity and ≥99 atom % D isotopic enrichment, this standard supports compliance with stringent pesticide residue monitoring regulations and ensures reproducible data across diverse sample types.

Molecular Formula C10H11ClN4
Molecular Weight 225.69 g/mol
CAS No. 1353869-35-8
Cat. No. B590940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamiprid-d3
CAS1353869-35-8
Synonyms(1E)-N-[(6-chloro-3-pyridinyl)methyl]-N’-cyano-N-methylethanimidamide-d3;  ADA 06200-d3;  Assail-d3;  Intruder-d3;  Mospilan-d3;  NFK 17-d3;  NI 25-d3;  Piorun-d3;  Pristine-d3;  Prize-d3;  Stonkat-d3;  TD 2472-d3;  TD 2472-01-d3;  TD 2480-d3; 
Molecular FormulaC10H11ClN4
Molecular Weight225.69 g/mol
Structural Identifiers
SMILESCC(=NC#N)N(C)CC1=CN=C(C=C1)Cl
InChIInChI=1S/C10H11ClN4/c1-8(14-7-12)15(2)6-9-3-4-10(11)13-5-9/h3-5H,6H2,1-2H3/i2D3
InChIKeyWCXDHFDTOYPNIE-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetamiprid-d3 (CAS 1353869-35-8) as a Deuterated Internal Standard for Neonicotinoid Quantification


Acetamiprid-d3 is a stable, deuterium-labeled analog of the neonicotinoid insecticide Acetamiprid [1]. As an isotopically labeled internal standard (SIL-IS), it is designed to co-elute with its unlabeled counterpart during chromatographic separation, thereby enabling the accurate correction of matrix effects and instrument variability in quantitative LC-MS/MS and GC-MS workflows . This compound is characterized by a molecular formula of C10H8D3ClN4 and a molecular weight of 225.69 g/mol, with a typical isotopic purity of ≥99.0 atom % D .

Why Unlabeled Acetamiprid and Alternative Neonicotinoid Standards Cannot Be Interchanged with Acetamiprid-d3


Accurate quantification of Acetamiprid in complex matrices (e.g., food, biological fluids, environmental samples) is severely compromised by variable matrix effects, which cause ion suppression or enhancement that can bias results by 4-9% or more [1]. While an unlabeled, non-isotopic internal standard (e.g., a structural analog) can be used, it will not precisely mimic the target analyte's extraction recovery, retention time, or ionization behavior, leading to inaccurate quantitation [2]. Similarly, other deuterated neonicotinoid standards (e.g., Imidacloprid-d4, Thiamethoxam-d3) are not chromatographically identical to Acetamiprid and thus cannot serve as a surrogate internal standard for it. Only the isotopically labeled version of the exact analyte, Acetamiprid-d3, provides the necessary co-elution and physical-chemical equivalence to correct for these analytical variables, ensuring method accuracy and reproducibility across different sample types .

Quantitative Differentiation of Acetamiprid-d3 for Analytical Method Validation


Matrix Effect Mitigation in Food Samples: Acetamiprid-d3 vs. Matrix-Free Calibration

In the quantification of Acetamiprid in green onion extracts using LC/MS, the use of a matrix-free calibration curve resulted in analytical values that were significantly biased from the spiked concentration. In contrast, when Acetamiprid-d3 was employed as an internal standard with a matrix-matched calibration curve, the measured values were comparable to the true spiked concentration, demonstrating effective correction for matrix-induced signal variability. The slope of calibration curves for neonicotinoids varied by 4-9% due to matrix effects from green onion [1].

Food Chemistry LC-MS/MS Pesticide Residue Analysis

Method Precision and Recovery for Acetamiprid-d3 in Human Biomonitoring Assays

In a validated LC-MS/MS method for the simultaneous determination of eight neonicotinoid insecticides in human serum and urine, Acetamiprid-d3 was used as the internal standard for Acetamiprid. The method achieved extraction recoveries for the target analytes between 80.9% and 101.8% for serum samples and 91.9% and 106% for urine samples. Intra-day and inter-day precision, expressed as relative standard deviation (RSD), were less than 11.5% and 13.2% for serum, and less than 8.3% and 8.8% for urine, respectively [1].

Clinical Toxicology Bioanalysis LC-MS/MS

Reliability in High-Throughput Pesticide Residue Surveillance: Acetamiprid-d3 vs. Unlabeled Standards

In a 2018 study analyzing 42 sour cherry samples for multi-class pesticide residues, acetamiprid-D3 was employed as an internal standard alongside carbofuran-D3 for LC-MS/MS analysis. The method's reliability is underscored by its ability to detect multiple residues, with 42.86% of samples testing positive for various pesticides, and most detections being below the established Maximum Residue Limits (MRLs) [1]. The use of a deuterated internal standard is critical for ensuring that such detections are accurate and defensible, especially when values are close to regulatory thresholds. In comparison, methods relying solely on unlabeled standards or external calibration would be more susceptible to matrix-induced signal suppression, potentially leading to false negatives or underestimation of residue levels [2].

Food Safety Multi-Residue Analysis Regulatory Compliance

Isotopic Purity and Physical-Chemical Fidelity to Native Acetamiprid

Commercially available Acetamiprid-d3 analytical standards are characterized by high isotopic purity (≥99.0 atom % D) and a mass shift of M+3 relative to the unlabeled analyte . This high isotopic enrichment ensures minimal interference from the natural abundance isotope pattern of the analyte (M, M+1, M+2), thereby providing a clean, well-resolved signal for accurate peak integration and quantification. In comparison, lower-purity deuterated standards or alternative non-isotopic internal standards can introduce signal overlap or fail to correct for recovery losses, compromising assay accuracy. The specific deuterium labeling at the N-methyl position (producing an N-methyl-d3 group) ensures the standard co-elutes precisely with native Acetamiprid under typical reversed-phase LC conditions, a property not shared by structurally dissimilar internal standards .

Analytical Chemistry Stable Isotope Standards Quality Control

Key Application Scenarios for Procuring Acetamiprid-d3


Accurate Quantification of Acetamiprid Residues in Complex Food Matrices

Food testing laboratories procuring Acetamiprid-d3 can develop and validate robust LC-MS/MS methods for quantifying Acetamiprid in challenging matrices like green onion, carrot, and brown rice. As demonstrated by Nakamura et al. (2019), the use of this internal standard with matrix-matched calibration is essential to correct for significant matrix effects that would otherwise bias analytical results . This application is critical for meeting stringent regulatory requirements for pesticide residue monitoring and ensuring food safety compliance.

Human Biomonitoring and Forensic Toxicology Studies

Clinical and forensic labs should utilize Acetamiprid-d3 as the internal standard of choice when analyzing human serum and urine for neonicotinoid exposure. The validated method by Yamaguchi et al. (2014) established high extraction recoveries (80.9-101.8% in serum) and excellent intra- and inter-day precision (RSD < 11.5% and < 13.2%, respectively) using this standard, confirming its suitability for generating reliable data in studies of human poisoning cases or population-level exposure assessments .

High-Throughput Environmental Fate and Transport Studies

Environmental research groups tracking the fate, transport, and degradation of Acetamiprid in soil and water systems require a stable isotope-labeled standard for accurate quantification. The use of Acetamiprid-d3 allows researchers to differentiate between the applied pesticide and background contamination, and to compensate for extraction efficiency and instrument variability, thereby ensuring that degradation half-lives and transport models are based on precise concentration data . Method validation guidelines for such studies recommend recovery tests within 85–115% and LOQ assessments ≤0.01 mg/kg for soil samples .

Technical Documentation Hub

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